molecular formula C16H15NO3 B562094 Murrayaline CAS No. 104778-01-0

Murrayaline

Cat. No.: B562094
CAS No.: 104778-01-0
M. Wt: 269.3
InChI Key: LYDDEDTUWKVACV-UHFFFAOYSA-N
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Description

Murrayaline is a carbazole alkaloid isolated from the leaves of Murraya koenigii (curry leaf plant), a plant widely used in traditional medicine for its antimicrobial, anti-inflammatory, and metabolic properties . Carbazole alkaloids from M. koenigii are noted for their bioactivity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . This compound co-occurs with structurally related alkaloids such as murrayastine, pypayafolinecarbazole, and murrayamines (e.g., murrayamine-B, -E, -J), which share the carbazole core but differ in substituents and side chains .

Properties

CAS No.

104778-01-0

Molecular Formula

C16H15NO3

Molecular Weight

269.3

IUPAC Name

2,7-dimethoxy-6-methyl-9H-carbazole-1-carbaldehyde

InChI

InChI=1S/C16H15NO3/c1-9-6-11-10-4-5-14(19-2)12(8-18)16(10)17-13(11)7-15(9)20-3/h4-8,17H,1-3H3

InChI Key

LYDDEDTUWKVACV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Murrayaline is compared below with four structurally or functionally related carbazole alkaloids (Table 1). Key similarities and differences are discussed based on molecular properties, sources, and bioactivity.

Table 1: Comparison of this compound with Structurally Related Carbazole Alkaloids

Compound Name Molecular Formula Molecular Weight (g/mol) Source Key Features/Bioactivity References
This compound* Not reported Not reported Murraya koenigii Antimicrobial, part of anti-MRSA extracts
Murrayamine-B C₂₄H₂₇NO₂ 361.5 Murraya koenigii Carbazole core with hydroxyl and methyl groups; potential anti-inflammatory activity
Murrayamine-E C₂₃H₂₅NO₂ 347.4 Murraya koenigii Oxidized side chain; studied for antioxidant properties
Clausine D C₁₈H₁₇NO₂ 279.333 Clausena spp. Antimicrobial, antiplasmodial activity; simpler substituents
Demethylmurrayanine Not reported 211.216 Murraya koenigii Likely demethylated derivative; structural analog of this compound

Note: Exact molecular data for this compound is unavailable in the provided evidence; its classification is inferred from contextual reports.

Key Comparisons

Structural Similarities :

  • This compound, murrayamine-B, and murrayamine-E share the carbazole backbone but differ in substituents. Murrayamine-B and -E have additional hydroxyl/methyl groups, which may enhance solubility or target specificity .
  • Demethylmurrayanine () is hypothesized to be a demethylated analog of this compound, with a lower molecular weight (211.216 vs. ~330–360 g/mol for murrayamines), suggesting reduced steric bulk .

Bioactivity :

  • This compound is implicated in the anti-MRSA activity of M. koenigii extracts, though specific data on its efficacy versus other alkaloids (e.g., murrayastine) are lacking .
  • Clausine D, from Clausena species, exhibits antiplasmodial activity, highlighting the functional diversity of carbazole alkaloids across plant genera .

Taxonomic Distribution: this compound and its analogs (murrayamines) are unique to M. koenigii, whereas Clausine D is found in taxonomically distinct genera (Clausena), underscoring the evolutionary divergence of carbazole biosynthesis pathways .

Research Findings and Limitations

  • Antimicrobial Activity : M. koenigii leaf extracts containing this compound demonstrate biofilm eradication against MRSA, but the contribution of this compound versus co-occurring alkaloids (e.g., murrayastine) remains unquantified .
  • Structural-Activity Relationships : The hydroxyl group in murrayamine-B may enhance binding to microbial targets compared to this compound, though this requires validation .
  • Data Gaps : Direct pharmacological comparisons of this compound with murrayamines or Clausine D are absent in the evidence. Molecular docking or in vitro studies are needed to elucidate structure-activity relationships.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Murrayaline
Reactant of Route 2
Murrayaline

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